Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) is a difunctional organosilane monomer containing two hydrolyzable silicon-chlorine bonds and one reactive chloromethyl group [1]. It is primarily procured as a building block for functionalized linear polysiloxanes, specialty silane coupling agents, and high-permittivity dielectric elastomers [2]. Its dual-reactivity profile—combining rapid Si-Cl hydrolysis for chain extension with a stable but substitutable C-Cl bond—makes it a critical precursor for advanced materials where standard dimethylsiloxanes lack the necessary polarity or grafting sites[1].
Substituting this compound with standard dichlorodimethylsilane (DCDMS) results in chemically inert, non-polar polydimethylsiloxane (PDMS) networks that cannot be post-functionalized and exhibit low dielectric permittivity [1]. Conversely, substitution with trichloro(chloromethyl)silane leads to uncontrolled three-dimensional cross-linking and premature gelation during polymerization, destroying the linear topology required for flexible elastomers or processable coupling agents [2]. Procurement of the exact difunctional, chloromethyl-substituted monomer is mandatory to achieve linear chain growth while preserving essential side-chain reactivity for downstream applications[1].
In the synthesis of solvent-free dielectric elastomer actuators (DEAs), standard dichlorodimethylsilane yields polydimethylsiloxane (PDMS) with low dielectric permittivity. Polycondensation using dichloro(chloromethyl)methylsilane yields poly(chloromethylmethylsiloxane), which incorporates polar chloromethyl side groups [1]. This structural modification significantly increases the dielectric permittivity of the resulting elastomer, enabling high-force actuation at lower voltages without the need for liquid plasticizers [1].
| Evidence Dimension | Polymer backbone polarity and permittivity |
| Target Compound Data | Yields polar poly(chloromethylmethylsiloxane) networks |
| Comparator Or Baseline | Dichlorodimethylsilane (Yields non-polar PDMS) |
| Quantified Difference | Substantial increase in dielectric permittivity and orientation polarization |
| Conditions | Solvent-free polycondensation and cross-linking for DEAs |
Essential for buyers developing next-generation stack actuators and high-permittivity dielectric films.
The presence of exactly two hydrolyzable Si-Cl bonds in dichloro(chloromethyl)methylsilane restricts hydrolysis and polycondensation to linear chain extension [1]. In contrast, the closely related analog trichloro(chloromethyl)silane possesses three Si-Cl bonds, which inevitably forces 3D network formation (silsesquioxanes) and rapid gelation upon hydrolysis. For applications requiring processable liquid precursors or flexible elastomer backbones, the difunctional monomer is strictly required [1].
| Evidence Dimension | Hydrolyzable leaving groups and polymer topology |
| Target Compound Data | 2 Si-Cl bonds (enables linear polysiloxane chains) |
| Comparator Or Baseline | Trichloro(chloromethyl)silane (3 Si-Cl bonds) |
| Quantified Difference | 1 less hydrolyzable site prevents 3D cross-linking/gelation |
| Conditions | Hydrolysis and polycondensation reactions |
Prevents catastrophic process failures (e.g., premature gelation) when synthesizing linear functional silicones.
Polysiloxanes synthesized from dichloro(chloromethyl)methylsilane retain the electrophilic C-Cl bond on the side chain, which is highly susceptible to nucleophilic substitution (e.g., reacting with thiols or amines) [1]. Standard PDMS derived from dichlorodimethylsilane possesses only inert C-H bonds, rendering post-polymerization functionalization practically impossible without aggressive, backbone-degrading conditions [2].
| Evidence Dimension | Side-chain reactivity for grafting |
| Target Compound Data | 1 reactive electrophilic C-Cl bond per monomer unit |
| Comparator Or Baseline | Dichlorodimethylsilane (0 reactive side-chain bonds) |
| Quantified Difference | Enables 100% theoretical functionalization capacity via nucleophilic substitution |
| Conditions | Post-polymerization modification of polysiloxanes |
Allows manufacturers to produce a single stable precursor polymer that can be customized with various functional groups downstream.
Dichloro(chloromethyl)methylsilane exhibits a boiling point of 121-122 °C, making it significantly less volatile than the standard siloxane precursor dichlorodimethylsilane, which boils at ~70 °C [1],[2]. This ~51 °C difference fundamentally alters the required reflux parameters, distillation purification steps, and vapor-phase handling protocols during large-scale Grignard reactions or continuous polycondensation processes.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | 121-122 °C at 760 mmHg |
| Comparator Or Baseline | Dichlorodimethylsilane (~70 °C at 760 mmHg) |
| Quantified Difference | ~51 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Dictates the thermal engineering and safety protocols required for reactor design and purification workflows.
Direct application of the polar poly(chloromethylmethylsiloxane) networks to create solvent-free, high-force stack actuators [1].
Use as a linear backbone precursor that can be subsequently grafted with amines, thiols, or other nucleophiles to create custom adhesives, coatings, or biomaterials [1].
Utilized in surface modification where the chloromethyl group serves as an anchor for organic resins, while the difunctional silane bonds to inorganic substrates without forming excessively thick, brittle cross-linked layers [2].
Flammable;Corrosive;Acute Toxic;Irritant